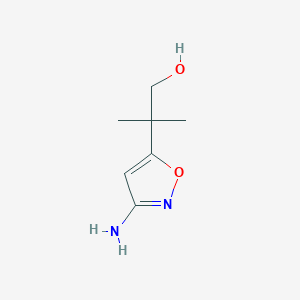

2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7(2,4-10)5-3-6(8)9-11-5/h3,10H,4H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOAZGLRGGYBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695696 | |

| Record name | 2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86860-67-5 | |

| Record name | 2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to 2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The proposed synthesis is strategically designed around the construction of a key β-hydroxy acetylenic nitrile intermediate, followed by a robust cyclization to form the core 3-aminoisoxazole scaffold. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical considerations for reaction optimization and product purification. The synthesis is presented with a focus on scientific integrity, providing a self-validating framework for researchers in the field.

Introduction

The 3-aminoisoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its unique electronic and steric properties make it an attractive building block for the design of novel therapeutic agents. The title compound, this compound, incorporates this key heterocycle along with a tertiary alcohol functionality, suggesting potential for diverse biological interactions and further chemical modification. This guide delineates a logical and practical synthetic pathway to access this molecule, empowering researchers to explore its therapeutic potential.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that the 3-aminoisoxazole ring can be efficiently constructed from a linear precursor. The most convergent and chemically sound approach involves the cyclization of a β-hydroxy acetylenic nitrile with hydroxylamine. This strategy is well-documented in the synthesis of various 3-aminoisoxazoles.

Therefore, the key intermediate for this synthesis is identified as 4-hydroxy-4-methyl-2-pentynenitrile . The overall synthetic strategy is a two-step process:

-

Synthesis of the Key Intermediate: Preparation of 4-hydroxy-4-methyl-2-pentynenitrile.

-

Heterocyclization: Cyclization of the intermediate with hydroxylamine to yield the final product.

Caption: Synthesis of the key intermediate.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-3-butyn-2-ol | 84.12 | 8.41 g | 0.1 |

| Sodium Cyanide (NaCN) | 49.01 | 5.88 g | 0.12 |

| Acetic Acid | 60.05 | 6.0 g | 0.1 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Water | 18.02 | 100 mL | - |

| Anhydrous MgSO4 | 120.37 | - | - |

Procedure:

-

To a stirred solution of 2-methyl-3-butyn-2-ol (8.41 g, 0.1 mol) in dichloromethane (100 mL) at 0 °C, add a solution of sodium cyanide (5.88 g, 0.12 mol) in water (50 mL).

-

Slowly add acetic acid (6.0 g, 0.1 mol) dropwise to the biphasic mixture while maintaining the temperature at 0 °C. The addition of acid in situ generates HCN, which is the reactive cyanide source. [1]3. Allow the reaction mixture to warm to room temperature and stir vigorously for 24 hours.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-hydroxy-4-methyl-2-pentynenitrile.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Biphasic System: The use of a dichloromethane/water system allows for the safe in situ generation of HCN from sodium cyanide and a weak acid like acetic acid, minimizing the handling of highly toxic HCN gas. [1]* Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Vigorous Stirring: Essential to ensure efficient mass transfer between the aqueous and organic phases for the reaction to proceed.

-

Aqueous Work-up: The washing steps are crucial to remove unreacted acid, cyanide salts, and other water-soluble impurities.

Part 2: Heterocyclization to this compound

The final step involves the cyclization of the synthesized β-hydroxy acetylenic nitrile with hydroxylamine. This reaction proceeds via nucleophilic attack of the hydroxylamine on the nitrile group, followed by intramolecular cyclization and tautomerization to form the stable 3-aminoisoxazole ring.

Proposed Reaction Scheme:

Sources

2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol IUPAC name and structure

An In-Depth Technical Guide to 2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol: Synthesis, Properties, and Potential Applications in Drug Discovery

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the novel chemical entity, this compound. While specific experimental data for this compound is not extensively published, this document extrapolates from established principles in medicinal and synthetic chemistry to offer valuable insights.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is This compound .

The chemical structure, derived from the IUPAC name, is presented below:

Figure 1: Chemical structure of this compound.

This molecule incorporates two key structural motifs: a 3-amino-1,2-oxazole core and a 2,2-dimethyl-1-propanol (neopentyl alcohol) substituent at the 5-position of the oxazole ring. The 3-amino-1,2-oxazole scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds.

Predicted Physicochemical Properties

In the absence of empirical data, the following table summarizes the predicted physicochemical properties of this compound. These parameters are crucial in early-stage drug discovery for assessing the compound's potential druglikeness.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₂N₂O₂ |

| Molecular Weight | 156.18 g/mol |

| logP (Octanol-Water Partition Coefficient) | 0.25 |

| Topological Polar Surface Area (TPSA) | 71.9 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

These values are computationally generated and should be confirmed by experimental analysis.

Proposed Synthetic Strategy

A plausible synthetic route to this compound can be envisioned through a multi-step process. The following is a proposed retrosynthetic analysis and forward synthesis plan.

Retrosynthetic Analysis

The primary disconnection can be made at the C-C bond between the oxazole ring and the propanol side chain, suggesting a coupling reaction between a suitable 5-substituted-3-amino-1,2-oxazole and a propanol-derived synthon.

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Pathway

A potential forward synthesis is outlined below, starting from commercially available precursors.

Caption: Proposed forward synthesis workflow.

Step-by-step Explanation:

-

Synthesis of the 3-Amino-1,2-oxazole Core: The synthesis can commence with the reaction of a suitable three-carbon precursor, such as 3-bromopropiolonitrile, with hydroxylamine to form the 3-amino-5-bromo-1,2-oxazole ring. The amino group would likely require protection (e.g., as a Boc-carbamate) for subsequent steps.

-

Preparation of the Side-Chain Aldehyde: The 2-methylpropan-1-ol side chain can be introduced from a chiral pool starting material or synthesized. A plausible route involves the mono-protection of 2,2-dimethyl-1,3-propanediol, followed by oxidation of the remaining primary alcohol to the corresponding aldehyde.

-

Coupling Reaction: The protected 3-amino-5-bromo-1,2-oxazole can be converted to an organometallic reagent (e.g., via lithium-halogen exchange) and reacted with the prepared aldehyde. This nucleophilic addition will form the desired carbon-carbon bond and, after workup, yield the secondary alcohol.

-

Deprotection: The final step involves the removal of the protecting groups from the amino and hydroxyl functionalities to yield the target compound.

Potential Applications in Drug Development

The 3-amino-1,2-oxazole moiety is a known pharmacophore that can participate in various non-covalent interactions with biological targets.[1] The introduction of the 2-methylpropan-1-ol side chain adds specific steric and electronic features that could be exploited in drug design.

Hypothesized Biological Targets

Based on the known activities of related oxazole derivatives, this compound could be investigated for its potential as:

-

Kinase Inhibitors: The amino-oxazole core can act as a hinge-binding motif in the ATP-binding pocket of various kinases.

-

Antimicrobial Agents: Oxazole derivatives have shown promise as antibacterial and antifungal agents.[1]

-

Anti-inflammatory Agents: Some oxazole-containing compounds exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the potential pharmacophoric features of the target molecule.

Caption: Potential pharmacophoric features.

-

3-Amino Group: Can serve as a crucial hydrogen bond donor and acceptor, interacting with key residues in a protein's active site.

-

1,2-Oxazole Ring: Provides a rigid scaffold and can engage in aromatic or π-stacking interactions. The nitrogen and oxygen atoms can also act as hydrogen bond acceptors.

-

2-Methylpropan-1-ol Side Chain: The primary alcohol offers an additional hydrogen bonding site. The gem-dimethyl group can enhance metabolic stability by blocking potential sites of oxidation and can fit into hydrophobic pockets of a target protein.

Exemplary Experimental Protocol: Synthesis of a 3-Amino-1,2-oxazole Precursor

The following is a representative, non-optimized protocol for the synthesis of a 3-amino-1,2-oxazole ring, which would be a key intermediate. This protocol is based on established literature procedures for similar transformations.

Synthesis of 3-Amino-5-bromo-1,2-oxazole

-

Reaction Setup: To a solution of 3-bromopropiolonitrile (1.0 eq) in ethanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (2.5 eq).

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Resuspend the residue in ethyl acetate and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-amino-5-bromo-1,2-oxazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a novel chemical entity with significant potential in the field of drug discovery. Its unique combination of a proven pharmacophore (3-amino-1,2-oxazole) and a side chain that can enhance pharmacokinetic properties makes it an attractive candidate for further investigation. The proposed synthetic route provides a viable pathway for its preparation, enabling its biological evaluation. Future studies should focus on the synthesis and in vitro screening of this compound against a panel of relevant biological targets to explore its therapeutic potential.

References

- van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A New and Simple Synthesis of Oxazoles from Aldehydes and Tosylmethylisocyanide. Tetrahedron Lett.1972, 13 (51), 5339–5342.

- Takahashi, S.; Togo, H. A Convenient Method for the Synthesis of 2-Aryl and 2-Alkyl-2-oxazolines from Aldehydes with 2-Aminoethanol and 1,3-Diiodo-5,5-dimethylhydantoin. Synthesis2009, 2009 (14), 2329–2332.

- Garg, P.; Chaudhary, S.; Milton, M. D. Metal- and Catalyst-Free Synthesis of 2-(Hetero)aryloxazolines from Nitriles and Aminoalcohols. J. Org. Chem.2014, 79 (18), 8668–8677.

-

Rosa, G. R.; et al. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein J. Org. Chem.2018 , 14, 1374–1381. [Link]

- Moore, J. E.; et al. Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement. Org. Lett.2007, 9 (19), 3737–3740.

-

Li, S.; et al. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Med. Chem.2025 , Advance Article. [Link]

-

Kaur, R.; et al. A comprehensive review on biological activities of oxazole derivatives. J. Adv. Pharm. Technol. Res.2019 , 10 (1), 2. [Link]

Sources

A Technical Guide to the Synthesis and Potential Applications of 2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol: A Novel Bioactive Scaffold

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical exploration of the novel chemical entity, 2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol. In the absence of a registered CAS number and extensive literature, this document serves as a forward-looking resource for researchers in medicinal chemistry and drug discovery. We present a plausible synthetic pathway, predict key physicochemical properties, and discuss potential therapeutic applications based on a detailed analysis of its core structural motifs: the 3-amino-1,2-oxazole ring and the tertiary amino alcohol side chain. This guide is intended to be a foundational document to inspire and inform the synthesis, characterization, and biological evaluation of this promising, yet unexplored, molecule.

Introduction: Unveiling a Potential New Chemical Entity

The quest for novel molecular scaffolds that can address unmet medical needs is a driving force in pharmaceutical research. The compound this compound represents such an opportunity. A thorough search of chemical databases reveals a notable absence of a registered CAS number for this specific structure, suggesting its novelty. This guide, therefore, takes a prospective approach, building a scientific case for its synthesis and evaluation.

The structure combines two pharmacologically significant moieties:

-

The 1,2-oxazole (isoxazole) ring: A five-membered heterocycle with adjacent nitrogen and oxygen atoms. This core is a constituent of numerous FDA-approved drugs and is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3]

-

The 2-amino-2-methylpropan-1-ol side chain: A sterically hindered amino alcohol. The amino alcohol functional group is a common feature in bioactive molecules, often playing a crucial role in receptor binding through hydrogen bonding.[4][5]

By dissecting the established chemistry and pharmacology of these components, we can construct a robust hypothesis for the potential of the title compound as a valuable building block in drug discovery.

The 3-Amino-1,2-oxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide array of biological targets.[2][3] Its derivatives have shown a remarkable diversity of pharmacological actions.[6][7]

The presence of the 3-amino group is particularly significant. This basic nitrogen can act as a hydrogen bond donor and acceptor, and under physiological conditions, it can be protonated, allowing for ionic interactions with biological targets.[5] This feature can be critical for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The substitution pattern, with the amino group at the 3-position and the side chain at the 5-position, is a key determinant of the molecule's overall shape and electronic properties, which in turn will influence its biological activity.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence, focusing on the reliable construction of the 3-amino-1,2-oxazole ring followed by the elaboration of the side chain. One of the primary pathways to 1,2-oxazoles involves the reaction of a three-carbon component with hydroxylamine hydrochloride.[8]

A plausible and efficient synthetic route is outlined below:

Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of Ethyl 2-cyano-3,3-dimethyl-4-oxobutanoate

-

To a solution of ethyl cyanoacetate in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0 °C to generate the enolate.

-

Slowly add 2-bromo-2-methylpropanoyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the β-keto nitrile.

Step 2: Formation of the 3-Amino-1,2-oxazole Ring

-

Dissolve the product from Step 1 in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a mild base (e.g., sodium acetate) to the mixture.

-

Reflux the reaction mixture for several hours until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting 5-(1-ethoxycarbonyl-1-methylethyl)-1,2-oxazol-3-amine by recrystallization or column chromatography.

Step 3: Reduction of the Ester to the Primary Alcohol

-

To a suspension of a reducing agent, such as lithium aluminum hydride, in dry tetrahydrofuran at 0 °C, slowly add a solution of the ester from Step 2 in tetrahydrofuran.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the final compound, this compound.

Predicted Physicochemical Properties

Predicting the physicochemical properties of a novel compound is crucial for anticipating its behavior in biological systems and for guiding its development.[][10] The following table summarizes the predicted properties for this compound, calculated using established computational models.[11][12][13]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C7H13N3O2 | Provides the elemental composition. |

| Molecular Weight | 171.19 g/mol | Influences absorption and distribution; generally, lower molecular weight is favored for oral bioavailability. |

| logP | ~0.5 - 1.5 | Indicates lipophilicity; a balanced logP is often sought for good membrane permeability and aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~75 Ų | Relates to hydrogen bonding potential and permeability across biological membranes. |

| pKa (basic) | ~4-5 (amino group) | Determines the ionization state at physiological pH, which affects solubility, receptor binding, and cell penetration. |

| Number of Hydrogen Bond Donors | 3 | Contributes to interactions with biological targets and solubility in water.[4] |

| Number of Hydrogen Bond Acceptors | 4 | Important for target binding and aqueous solubility.[4] |

Potential Applications in Drug Development

The structural features of this compound suggest several promising avenues for therapeutic application.

Anti-inflammatory and Analgesic Agents

The isoxazole nucleus is a well-established scaffold for anti-inflammatory and analgesic drugs.[3][7] The mechanism of action for many of these compounds involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The specific substitution pattern of the title compound could lead to novel interactions with these or other inflammatory targets.

Anticancer Therapeutics

Numerous isoxazole-containing compounds have demonstrated potent anticancer activity.[1][7] The 3-amino-1,2-oxazole moiety can act as a bioisostere for other functional groups known to interact with oncogenic proteins.[14][15][16][17][18] The tertiary alcohol side chain may also contribute to specific binding interactions within the active sites of cancer-related enzymes.

CNS-Active Agents

The ability of the amino alcohol group to interact with receptors in the central nervous system (CNS) is well-documented.[19] Depending on its overall physicochemical properties, this compound could potentially cross the blood-brain barrier and modulate the activity of CNS targets, such as G-protein coupled receptors or ion channels.

Proposed Experimental Workflow for Biological Evaluation

Once synthesized, a systematic approach to evaluating the biological activity of this novel compound is essential. High-throughput screening (HTS) is a powerful method for identifying the biological targets of new chemical entities.[20][21][22][23][24]

Protocol: High-Throughput Screening Cascade

-

Primary Screening:

-

Utilize a broad panel of in vitro biochemical and cell-based assays representing diverse target classes (e.g., kinases, proteases, GPCRs, ion channels).

-

Screen the compound at a single high concentration (e.g., 10 µM) to identify initial "hits."

-

-

Hit Confirmation:

-

Re-test the initial hits in the same assays to confirm activity and rule out false positives.

-

Source a freshly synthesized batch of the compound to ensure purity and identity.

-

-

Dose-Response Analysis:

-

For confirmed hits, perform 10-point dose-response curves to determine potency (e.g., IC50, EC50).

-

-

Selectivity Profiling:

-

Test active compounds against a panel of related targets to assess selectivity. High selectivity is often a desirable trait for drug candidates to minimize off-target effects.

-

-

Mechanism of Action Studies:

-

For promising, potent, and selective hits, conduct further experiments to elucidate the mechanism of action. This may involve enzyme kinetics, biophysical binding assays, or cellular pathway analysis.

-

Conclusion

While this compound remains a theoretical construct at present, a thorough analysis of its constituent parts strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. The proposed synthetic route is chemically sound and leverages established methodologies for the construction of the core 3-amino-1,2-oxazole ring. The predicted physicochemical properties are within the range typically associated with drug-like molecules. The diverse biological activities of related isoxazole and amino alcohol compounds provide a compelling rationale for its investigation as an anti-inflammatory, anticancer, or CNS-active agent. This technical guide provides a roadmap for the synthesis and evaluation of this novel compound, with the aim of stimulating further research and development in this promising area of medicinal chemistry.

References

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. wpage.unina.it [wpage.unina.it]

- 5. stereoelectronics.org [stereoelectronics.org]

- 6. ejpmr.com [ejpmr.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. escholarship.org [escholarship.org]

- 14. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 15. chem-space.com [chem-space.com]

- 16. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 17. drughunter.com [drughunter.com]

- 18. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The role of GABAA receptors in mediating the effects of alcohol in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. High-Throughput Screening for Discovery of Novel Solid Forms [eurofins.com]

- 23. azolifesciences.com [azolifesciences.com]

- 24. 페이지를 사용할 수 없음 | Thermo Fisher Scientific - KR [thermofisher.com]

The Isoxazole Scaffold: From Claisen's Condensation to Modern Pharmacophores

Content Type: Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Leads Version: 1.0

Executive Summary

The 1,2-oxazole (isoxazole) ring is a cornerstone heterocycle in modern medicinal chemistry, valued for its unique electronic profile, metabolic stability, and capacity to function as a bioisostere for amide or ester linkages. Unlike its isomer oxazole (1,3-oxazole), the isoxazole ring features a direct nitrogen-oxygen bond, imparting distinct reactivity—most notably, the potential for reductive ring cleavage to reveal latent pharmacophores.

This guide synthesizes the historical trajectory of isoxazole chemistry, from Ludwig Claisen’s 19th-century discoveries to contemporary high-throughput synthesis.[1] It provides actionable protocols for scaffold construction and analyzes the structural activity relationships (SAR) of blockbuster therapeutics like Leflunomide and Valdecoxib.

Historical Genesis & Structural Fundamentals

The Discovery (1888–1903)

The history of the isoxazole ring is inextricably linked to Ludwig Claisen , a pioneer of carbonyl condensation chemistry. While investigating the reactions of 1,3-diketones, Claisen observed that the condensation of 1,3-dicarbonyls with hydroxylamine yielded a stable, five-membered ring containing adjacent oxygen and nitrogen atoms.

-

1888: Claisen first characterizes the condensation products of

-diketones with hydroxylamine. -

1903: The parent compound, isoxazole itself, is synthesized by Claisen via the oximation of propargylaldehyde acetal [1].

Electronic Properties & Aromaticity

Isoxazole is a

-

Basicity: It is a very weak base (

for the conjugate acid), significantly less basic than pyridine or imidazole. This low basicity prevents protonation at physiological pH, a critical feature for oral bioavailability. -

Metabolic Stability: The N-O bond is generally stable to oxidative metabolism but susceptible to reductive cleavage (e.g., by cytochrome P450s or bacterial reductases), a property exploited in prodrug design.

Synthetic Architectures: Evolution of Methodology

The construction of the isoxazole core has evolved from classical condensations to modular cycloadditions.

The Classical Route: Condensation

The reaction of hydroxylamine (

-

Limitation: Regioselectivity can be poor when using unsymmetrical 1,3-diketones, often yielding mixtures of 3,5- and 5,3-isomers.

The Modern Standard: [3+2] Cycloaddition

Pioneered by Rolf Huisgen in the 1960s, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes allows for the convergent synthesis of 3,5-disubstituted isoxazoles with high regiocontrol [2].

Visualization: Synthetic Pathways

The following diagram contrasts the classical condensation approach with the modern cycloaddition strategy.

Figure 1: Comparison of classical condensation vs. modern [3+2] cycloaddition strategies for isoxazole synthesis.

Medicinal Chemistry & Pharmacology

The "Masked" Pharmacophore: Leflunomide

Leflunomide (Arava) represents a brilliant application of the isoxazole ring as a prodrug. The isoxazole ring is not the active inhibitor; rather, it serves as a stable precursor that undergoes metabolic ring opening in vivo.

-

Mechanism: The isoxazole ring is opened (primarily in the liver/gut wall) to form Teriflunomide (A77 1726) , an

-cyanoenol. -

Target: Teriflunomide inhibits Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme essential for de novo pyrimidine synthesis in rapidly dividing lymphocytes [3].[2][3][4]

Visualization: Leflunomide Activation

Figure 2: Metabolic activation pathway of Leflunomide via isoxazole ring scission.

Key Therapeutic Agents

The following table summarizes major drugs containing the 1,2-oxazole nucleus.

| Drug Name | Class | Target | Role of Isoxazole |

| Sulfamethoxazole | Antibiotic | Dihydropteroate Synthase | Bioisostere for pyridine; modulates pKa for solubility. |

| Leflunomide | DMARD (Rheumatoid Arthritis) | DHODH (via metabolite) | Prodrug moiety ; masks the unstable cyanoenol. |

| Valdecoxib | NSAID (Withdrawn) | COX-2 Selective | Rigid scaffold orienting sulfonamide and phenyl rings. |

| Muscimol | Psychoactive (Natural Product) | GABA-A Agonist | Rigid analogue of GABA; crosses blood-brain barrier. |

| Cloxacillin | Antibiotic (Penicillin) | PBP (Cell Wall) | Steric shield protecting beta-lactam from penicillinase. |

Advanced Experimental Protocol

Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition

Objective: Synthesize 3-phenyl-5-(p-tolyl)isoxazole. Method: In situ generation of nitrile oxide from aldoxime using Chloramine-T [4].

Reagents:

-

Benzaldehyde oxime (1.0 eq)

-

4-Ethynyltoluene (1.2 eq)

-

Chloramine-T trihydrate (1.1 eq)

-

Ethanol/Water (1:1 v/v) or Methanol

-

Copper(I) catalyst (Optional, for "Click" variant, though thermal Huisgen is standard for nitrile oxides).

Step-by-Step Workflow:

-

Preparation: Dissolve benzaldehyde oxime (10 mmol) in 50 mL of Ethanol/Water (1:1) in a round-bottom flask.

-

Addition: Add 4-ethynyltoluene (12 mmol) to the solution.

-

Initiation: Add Chloramine-T (11 mmol) portion-wise over 15 minutes at room temperature. Note: Chloramine-T acts as the oxidant to generate the nitrile oxide in situ.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Work-up:

-

Cool to room temperature.[5]

-

Remove ethanol under reduced pressure.

-

Extract aqueous residue with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation:

-

1H NMR: Look for the characteristic isoxazole C4-proton singlet around

6.5–6.9 ppm. -

Regioselectivity: The 3,5-isomer is favored sterically and electronically over the 3,4-isomer in this thermal cycloaddition.

Future Perspectives: C-H Activation

The future of isoxazole chemistry lies in late-stage functionalization . Recent advances allow for the direct C-H arylation of the isoxazole C4 or C5 positions using Palladium or Rhodium catalysis. This enables "scaffold hopping" and rapid library generation without rebuilding the ring system from scratch [5].

References

-

Claisen, L. (1903).[1] Zur Kenntniss der Propargylaldehyde und der Isoxazole. Berichte der deutschen chemischen Gesellschaft.

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[6][7][8] Past and Future. Angewandte Chemie International Edition.

-

Herrmann, M. L., et al. (2000). Leflunomide: an immunomodulatory drug for the treatment of rheumatoid arthritis.[2][3][4][9] Immunopharmacology.

-

Rai, K. M. L., & Linganna, N. (1997). Chloramine-T mediated synthesis of isoxazoles. Synthetic Communications.

-

Giri, R., et al. (2009). Pd-Catalyzed C-H Functionalization of Isoxazoles. Journal of the American Chemical Society.[6]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Preliminary In-vitro Screening of Novel Oxazole Compounds

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] This guide provides a comprehensive framework for the preliminary in-vitro screening of novel oxazole derivatives, designed for researchers and drug development professionals. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind experimental design, emphasizing the creation of a robust, self-validating screening cascade. We will detail essential primary assays, including cytotoxicity and target-based functional assays, outline the critical role of orthogonal validation, and provide step-by-step protocols and data interpretation frameworks to empower scientists to efficiently identify and prioritize promising lead candidates for further development.

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The oxazole is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom.[2][4] This structure is of profound interest in medicinal chemistry because its unique electronic and structural properties allow it to engage with a wide array of biological targets, such as enzymes and receptors, through diverse non-covalent interactions.[1][3][5] This versatility has led to the development of numerous oxazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]

The journey from a novel synthesized compound to a clinical candidate is long and arduous. Preliminary in-vitro screening represents the critical first step in this process.[6][7] These initial assays serve as a rapid and cost-effective filter, enabling the high-throughput evaluation of large compound libraries to identify "hits"—compounds that exhibit a desired biological activity.[6][8] A well-designed in-vitro screening cascade is paramount; it must be sensitive enough to detect true activity while being stringent enough to eliminate false positives, thereby ensuring that only the most promising candidates advance to more complex and resource-intensive stages of preclinical development.[7][9]

Designing the Screening Cascade: A Strategic Approach

A successful screening campaign is not merely a collection of assays but a logically structured funnel designed to progressively refine a large library of compounds down to a small number of high-quality, validated hits.

Defining the Target and Hypothesis

Before any practical work begins, a clear hypothesis must be formulated. Is the goal to identify compounds that kill cancer cells (a cytotoxic phenotype) or to inhibit a specific enzyme believed to drive the disease (a target-based approach)? This initial decision dictates the entire structure of the screening cascade.

-

Target-Based Screening: This approach is employed when a specific molecular target (e.g., a protein kinase) is known or hypothesized to be critical for the disease pathology.[10] Assays are designed to directly measure the interaction of the oxazole compounds with this purified target.[11]

-

Phenotypic Screening: This strategy is used when the underlying molecular mechanism of a disease is complex or not fully understood.[12][13] Compounds are tested for their ability to produce a desired change in the phenotype of a whole biological system, such as a cell or tissue model, without prior knowledge of the specific molecular target.[13][14][15]

Workflow Overview: The Screening Funnel

The screening cascade is designed as a multi-stage process that balances throughput with information content. Early-stage primary screens are rapid and scalable, while later-stage secondary and orthogonal assays are more complex and provide deeper mechanistic insight.

Caption: The In-Vitro Drug Discovery Screening Funnel.

Core Methodologies for Primary Screening

The primary screen is the foundational layer of the cascade, where every compound in the library is tested, typically at a single high concentration (e.g., 10-50 µM), to identify initial hits.

Foundational Check: Cytotoxicity and Viability Assays

Regardless of the screening strategy (target-based or phenotypic), a general cytotoxicity assessment is the essential first step. It provides a baseline understanding of a compound's effect on cell health and helps differentiate true targeted activity from non-specific toxicity. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[6][16]

Principle of the MTT Assay: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[17]

-

Cell Plating: Seed cancer cells (e.g., HeLa, PC3, HT-29) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[16][18]

-

Compound Treatment: Prepare serial dilutions of the novel oxazole compounds.[18] Remove the old media from the cells and add fresh media containing the different concentrations of the compounds. Include "vehicle-only" (e.g., DMSO) controls and "no-cell" blank controls.[17]

-

Incubation: Incubate the plates for a standard duration, typically 48-72 hours, to allow the compounds to exert their effects.[6][18]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.[17][19] During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully aspirate the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

Target-Based Assays: A Focus on Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. If the oxazole compounds were designed to inhibit a specific kinase, a direct in-vitro kinase assay is the appropriate primary screen.[11][20]

Principle of Kinase Inhibition Assays: These assays measure the activity of a purified kinase enzyme.[11] The fundamental reaction involves the transfer of a phosphate group from ATP to a substrate (a peptide or protein).[21] An effective inhibitor will block this transfer. The activity can be measured in several ways, such as by quantifying the amount of ADP produced (a universal byproduct of kinase activity) or by detecting the phosphorylated substrate.[11][22]

-

Reaction Setup: In a 384-well plate, combine the kinase buffer, the specific kinase enzyme, the test oxazole compound (or DMSO vehicle control), and the kinase's specific substrate.

-

Initiate Reaction: Add an ATP solution to start the kinase reaction. Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature. The enzyme concentration and time should be optimized to ensure the reaction is in the linear range.

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.[22]

-

Convert ADP to ATP: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated by the kinase reaction back into ATP.[22]

-

Luminescence Reading: The newly generated ATP is used by a luciferase enzyme in the detection reagent to produce light. The luminescent signal, which is directly proportional to the initial kinase activity, is measured with a luminometer.[22] A lower signal indicates inhibition by the oxazole compound.

Phenotypic Screening: Uncovering Novel Mechanisms

Phenotypic screening prioritizes the desired biological outcome over a specific molecular hypothesis.[12][23] This is a powerful approach for discovering first-in-class medicines, as it is unbiased by preconceived notions of the disease mechanism.[14][15]

Caption: High-Content Phenotypic Screening Workflow.

Secondary and Orthogonal Assays: Validating Primary Hits

A primary hit is not a validated lead. Primary screens are prone to false positives arising from compound interference with the assay technology, non-specific activity, or cytotoxicity. The purpose of secondary and orthogonal assays is to confirm the activity of primary hits and build confidence in their mechanism of action.[24]

The Importance of Orthogonal Validation

An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or method.[25][26] This is a critical step for eliminating artifacts.[24] For example, if a primary kinase screen used a luminescence-based ADP detection method, an orthogonal assay might use a fluorescence polarization (FP) format that directly detects the binding of the compound to the kinase. A compound that is a true inhibitor should be active in both assays; a compound that merely interferes with luciferase will be active in the primary assay but inactive in the FP assay.[26][27]

Dose-Response Curves and Potency Determination

Primary hits are re-tested in a dose-response format, using a range of concentrations (typically an 8- to 10-point serial dilution) to determine their potency.[18] The resulting data are plotted to generate a sigmoidal curve, from which the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value can be calculated.[28][29] This value is a key metric for ranking the potency of hit compounds.

Example Data Presentation: Cytotoxicity of Novel Oxazoles

| Compound ID | IC50 (µM) on HeLa Cells | IC50 (µM) on PC3 Cells |

| OXA-001 | 5.2 | 7.8 |

| OXA-002 | > 100 | > 100 |

| OXA-003 | 15.6 | 4.6[16] |

| Doxorubicin | 0.8 | 1.2 |

Table 1: Example IC50 values for three novel oxazole compounds and a positive control (Doxorubicin) against two cancer cell lines after 48h treatment. Data are representative means from n=3 independent experiments.

Data Analysis and Hit Triage

Rigorous statistical analysis is essential for making sound decisions in a screening campaign.

Calculating Key Parameters

-

Percent Inhibition: This is calculated for each test compound relative to the positive and negative controls on each plate.

-

Formula:% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

-

-

Z'-factor (Z-prime): This is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay before screening the library.[30][31] It measures the separation between the positive and negative control distributions.[8][32]

-

Formula:Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

-

Interpretation: A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[33] A value below 0.5 suggests the assay has too much variability or too small a signal window and requires optimization.[33]

-

Hit Prioritization Criteria

Once hits are confirmed and their potency determined, they must be prioritized for further study. This process, known as hit triage, involves evaluating compounds based on a multiparameter matrix, which may include:

-

Potency (IC50/EC50): How potent is the compound in the primary and secondary assays?

-

Selectivity: Does the compound inhibit the intended target without affecting other, related targets?

-

Cytotoxicity Window: For target-based hits, what is the concentration gap between target engagement and general cytotoxicity? A large window is desirable.

-

Chemical Tractability: Does the chemical scaffold of the hit lend itself to medicinal chemistry optimization?

Conclusion and Future Directions

The preliminary in-vitro screening of novel oxazole compounds is a systematic, multi-step process that forms the foundation of the drug discovery pipeline. By employing a logically designed cascade of assays, from high-throughput primary screens to rigorous orthogonal validation, researchers can effectively sift through large chemical libraries to identify compounds with genuine therapeutic potential. A focus on data quality, validated protocols, and sound statistical analysis is essential for success. Validated hits emerging from this in-vitro funnel become the starting point for lead optimization, where medicinal chemists will work to improve their potency, selectivity, and drug-like properties, paving the way for future preclinical and clinical development.

References

-

In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC. (2022-01-05). National Institutes of Health. [Link]

-

MTT assay to determine the IC50 value of the different drugs and... - ResearchGate. ResearchGate. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). ACS Omega. [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021-08-12). National Institutes of Health. [Link]

-

Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol. [Link]

-

How can I calculate IC50 from mtt results?. (2015-08-19). ResearchGate. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

-

Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

-

Phenotypic Screening in Drug Discovery Definition & Role. (2026-01-18). Chemspace. [Link]

-

Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC. (2023-06-01). National Institutes of Health. [Link]

-

Z-factor - Wikipedia. Wikipedia. [Link]

-

Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

-

Kinase assays. (2020-09-01). BMG LABTECH. [Link]

-

Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC. (2019-01-03). National Institutes of Health. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. [Link]

-

The Z prime value (Z´). (2025-01-27). BMG LABTECH. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020-04-08). Frontiers. [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025-04-24). Technology Networks. [Link]

-

The Chemistry of the Oxazoles. ACS Publications. [Link]

-

Z-factors - BIT 479/579 High-throughput Discovery. NC State University. [Link]

-

Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC. [Link]

-

How to Design a Good Phenotype Based Drug Discovery Program, and Why It Matters. In Vitro ADMET Laboratories. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2025-12-22). ResearchGate. [Link]

-

In Vitro Bioassay Techniques for Anticancer Drug Discovery and Development. (2017-05-19). Routledge & CRC Press. [Link]

-

Assay performance and the Z'-factor in HTS. (2023-03-30). Drug Target Review. [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018-12-10). BellBrook Labs. [Link]

-

Recent advance in oxazole-based medicinal chemistry. (2018-01-20). PubMed. [Link]

-

From gene to validated and qualified hits. AXXAM. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]

- 13. technologynetworks.com [technologynetworks.com]

- 14. invivobiosystems.com [invivobiosystems.com]

- 15. pfizer.com [pfizer.com]

- 16. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. promega.com [promega.com]

- 23. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. revvitysignals.com [revvitysignals.com]

- 25. Orthogonal method in pharmaceutical product analysis [alphalyse.com]

- 26. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 31. Z-factor - Wikipedia [en.wikipedia.org]

- 32. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 33. bmglabtech.com [bmglabtech.com]

The 3-Amino-1,2-oxazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-1,2-oxazole, also known as 3-aminoisoxazole, is a five-membered heterocyclic ring system that has emerged as a cornerstone in contemporary medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a highly sought-after pharmacophore in the design of novel therapeutic agents. Molecules incorporating this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, neuroactive, and antimicrobial properties.[1]

This technical guide offers an in-depth exploration of the core mechanisms of action through which 3-amino-1,2-oxazole-containing molecules exert their therapeutic effects. As a Senior Application Scientist, my objective is to move beyond a mere recitation of facts and provide a narrative grounded in experimental causality and field-proven insights. This document is structured to provide researchers and drug development professionals with a comprehensive understanding of the molecular interactions and cellular pathways targeted by this versatile scaffold, supported by detailed experimental protocols and quantitative data.

Part 1: Anticancer Mechanisms of Action

The 3-amino-1,2-oxazole core is a prominent feature in a multitude of small molecules designed to combat cancer. Its prevalence is largely due to its ability to engage with key oncogenic targets through specific and high-affinity interactions. The following sections dissect the primary anticancer mechanisms associated with this scaffold.

Kinase Inhibition: A Dominant Anticancer Strategy

Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[2] The 3-amino-1,2-oxazole scaffold has proven to be an exceptional platform for the development of potent and selective kinase inhibitors.

The strategic advantage of the 3-amino-1,2-oxazole moiety lies in its capacity to act as a bioisosteric replacement for other hinge-binding motifs. The nitrogen and exocyclic amino group can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a foundational interaction for potent inhibition.

Targeting Cancer Metabolism: Pyruvate Dehydrogenase Kinase (PDK) Inhibition

Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. Pyruvate Dehydrogenase Kinase (PDK) is a key enzyme in this process, and its inhibition can force cancer cells back towards oxidative phosphorylation, leading to reduced proliferation and apoptosis. The 3-amino-1,2,4-triazine scaffold, a close structural relative of 3-amino-1,2-oxazole, has been successfully employed in the design of potent PDK inhibitors.[2] This highlights the potential of related amino-azole structures in targeting cancer metabolism.

Inhibition of Angiogenesis: Targeting Receptor Tyrosine Kinases (RTKs)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families are key drivers of this process.[3] A series of 3-aminobenzo[d]isoxazole derivatives have been identified as potent inhibitors of these RTK families.[4] These compounds typically feature a urea linkage, which, in concert with the 3-amino-1,2-oxazole core, occupies the ATP-binding site, leading to the inhibition of downstream signaling pathways that drive endothelial cell proliferation and migration.

Experimental Workflow: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro potency of a test compound against a specific kinase. The principle is based on the quantification of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a serial dilution of the 3-amino-1,2-oxazole containing test compound in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a 96- or 384-well plate, add the kinase, its specific substrate, and ATP to a reaction buffer.

-

Initiation of Reaction: Add the test compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and initiate the detection reaction by adding a commercially available reagent such as Kinase-Glo®. This reagent contains luciferase and luciferin, which produce a luminescent signal in the presence of ATP.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Representative 3-Amino-1,2-oxazole Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |

| 3-Aminobenzo[d]isoxazole-urea | VEGFR2, PDGFRβ | <100 | [4] |

| 3-Amino-1,2,4-triazine | PDK1 | Potent Inhibition | [2] |

Disruption of Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape.[5] Molecules that interfere with microtubule dynamics are among the most successful classes of anticancer drugs.

A growing body of evidence suggests that certain oxazole-containing compounds exert their anticancer effects by inhibiting tubulin polymerization.[6][7] These agents can bind to tubulin, the protein subunit of microtubules, and prevent its assembly into functional polymers. This disruption of microtubule dynamics leads to a mitotic block at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[5] While much of the research has focused on the broader class of 1,3-oxazoles, the structural features of the 3-amino-1,2-oxazole core make it a plausible candidate for interaction with the colchicine-binding site on tubulin.[8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of a test compound on the polymerization of tubulin in real-time using a fluorescent reporter.

Caption: Workflow for a fluorescence-based in vitro tubulin polymerization assay.

Step-by-Step Protocol:

-

Reagent Preparation: Reconstitute lyophilized, purified tubulin in a suitable buffer. Prepare a stock solution of a fluorescent reporter that preferentially binds to polymerized microtubules (e.g., DAPI).

-

Reaction Setup: In a temperature-controlled microplate reader set to 37°C, add the tubulin, fluorescent reporter, GTP (required for polymerization), and the 3-amino-1,2-oxazole test compound to a polymerization buffer.

-

Initiation and Monitoring: Initiate the polymerization by raising the temperature to 37°C. Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.

-

Data Analysis: Plot the fluorescence intensity against time. Compare the polymerization rate in the presence of the test compound to that of a vehicle control. The concentration of the compound that inhibits polymerization by 50% (IC50) can be determined.

Table 2: Anticancer Activity of Representative Oxazole Sulfonamides Targeting Tubulin

| Compound | Cell Line | GI50 (nM) | Tubulin Polymerization IC50 (µM) | Reference |

| 1,3-Oxazole Sulfonamide 16 | Leukemia (Mean) | 48.8 | Potent Inhibition | [7] |

| 2-Anilino Triazolopyrimidine 3d | A549, HeLa | 160-240 | 0.45 | [9] |

Note: While these examples are not strictly 3-amino-1,2-oxazole derivatives, they represent closely related azole structures with a confirmed tubulin-targeting mechanism.

Part 2: Neuroactive Mechanisms of Action

The 3-amino-1,2-oxazole scaffold is also a key feature in molecules designed to interact with the central nervous system (CNS). Its ability to mimic endogenous neurotransmitters allows for the modulation of key signaling pathways.

Modulation of GABAergic and Glutamatergic Systems

The balance between inhibitory neurotransmission, primarily mediated by γ-aminobutyric acid (GABA), and excitatory neurotransmission, mediated by glutamate, is crucial for normal brain function.[10]

GABA-A Receptor Modulation

The 3-amino-1,2-oxazole core bears a structural resemblance to GABA, the primary inhibitory neurotransmitter in the CNS. This structural mimicry allows for the design of compounds that can interact with GABA-A receptors.[1] These ligand-gated ion channels are responsible for fast inhibitory neurotransmission. Molecules containing the 3-amino-1,2-oxazole moiety can act as agonists, directly activating the receptor, or as positive allosteric modulators, enhancing the effect of GABA.[11][12] This modulation leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, which can result in sedative, anxiolytic, and anticonvulsant effects.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to a test compound.

Caption: Conceptual workflow for a whole-cell patch-clamp experiment.

High-Level Protocol Overview:

-

Cell Preparation: Utilize primary cultured neurons or a cell line heterologously expressing the GABA-A receptor subtype of interest.

-

Patching: A glass micropipette with a very fine tip is brought into contact with the cell membrane, and a tight seal is formed.

-

Whole-Cell Access: The membrane patch under the pipette is ruptured, allowing for electrical access to the entire cell.

-

Compound Application: The cell is perfused with a solution containing GABA and/or the 3-amino-1,2-oxazole test compound.

-

Data Recording: The flow of ions through the GABA-A receptor channels is recorded as an electrical current. The effect of the test compound on the GABA-induced current is measured.

Part 3: Antimicrobial Mechanisms of Action

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The oxazole scaffold is found in a number of natural products with antimicrobial activity and has been incorporated into synthetic compounds with the aim of developing new antibiotics.[13]

Inhibition of Essential Bacterial Processes

While the specific molecular targets for many 3-amino-1,2-oxazole-containing antimicrobials are still under investigation, the likely mechanisms involve the inhibition of essential bacterial enzymes or processes.[14] These could include enzymes involved in cell wall biosynthesis, protein synthesis, or nucleic acid replication. The structural diversity that can be built around the 3-amino-1,2-oxazole core allows for the fine-tuning of activity against specific bacterial pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Caption: Workflow for a broth microdilution MIC assay.

Step-by-Step Protocol:

-

Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the 3-amino-1,2-oxazole compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized inoculum of the test bacterium to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Table 3: Antimicrobial Activity of Representative Azole Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N-acyl-α-amino acid with 1,3-oxazole | S. epidermidis, B. subtilis | 56.2 | [15] |

| 1,2,4-Triazole derivative | B. subtilis | Active | [14] |

Conclusion

The 3-amino-1,2-oxazole scaffold is a testament to the power of privileged structures in drug discovery. Its ability to engage with a diverse array of biological targets, from kinases and tubulin in cancer cells to neurotransmitter receptors in the CNS, underscores its remarkable versatility. This guide has provided a technical overview of the key mechanisms of action associated with this important pharmacophore, supported by actionable experimental protocols and data. As our understanding of disease biology deepens, the rational design of novel therapeutics based on the 3-amino-1,2-oxazole core will undoubtedly continue to yield promising clinical candidates. The future for molecules containing this scaffold is bright, with ongoing research poised to unlock even more of its therapeutic potential.

References

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. [Link]

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (n.d.). MDPI. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). PMC. [Link]

-

Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. (n.d.). MDPI. [Link]

-

3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. (n.d.). Europe PMC. [Link]

-

Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (2025). ResearchGate. [Link]

-

HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (n.d.). PMC. [Link]

-

MySkinRecipes. (n.d.). MySkinRecipes. [Link]

-

GABAA receptors: structure, function, pharmacology, and related disorders. (n.d.). PMC. [Link]

-

Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (n.d.). PMC. [Link]

-

In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (n.d.). MDPI. [Link]

-

Rational approaches for the design of various GABA modulators and their clinical progression. (n.d.). PMC. [Link]

-

Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. (n.d.). PMC. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). Frontiers. [Link]

-

New GABA-modulating 1,2,4-oxadiazole derivatives and their anticonvulsant activity. (n.d.). PubMed. [Link]

-

Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). MDPI. [Link]

-

2-Minute Neuroscience: GABA. (2018). YouTube. [Link]

-

Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2025). PMC. [Link]

-

Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. (n.d.). MDPI. [Link]

Sources

- 1. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New GABA-modulating 1,2,4-oxadiazole derivatives and their anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of 2-(Aminoalkyl)-oxazoles for Researchers and Drug Development Professionals

The 2-(aminoalkyl)-oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its unique combination of a basic amino group, a variable alkyl linker, and an aromatic oxazole core allows for multifaceted interactions with biological targets, making it a cornerstone for the development of novel therapeutics. This in-depth technical guide provides a critical review of the core synthetic methodologies for accessing this valuable structural motif. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings, practical considerations, and strategic selection of each synthetic route, empowering researchers to make informed decisions in their drug discovery and development endeavors.

I. Strategic Approaches to the 2-(Aminoalkyl)-oxazole Scaffold

The synthesis of 2-(aminoalkyl)-oxazoles can be broadly categorized into two strategic approaches:

-

Direct Construction of the 2-(Aminoalkyl)-oxazole System: These methods assemble the entire scaffold in a concerted or sequential manner, often from acyclic precursors.

-

Post-functionalization of a Pre-formed Oxazole Ring: This strategy involves the initial synthesis of an oxazole bearing a reactive handle at the 2-position, which is subsequently elaborated to introduce the aminoalkyl side chain.

The choice between these strategies is often dictated by the availability of starting materials, the desired substitution pattern on the oxazole ring, and the overall convergency of the synthetic plan.

II. Key Synthetic Methodologies

This section details the most robust and widely employed methods for the synthesis of 2-(aminoalkyl)-oxazoles, complete with mechanistic insights, experimental protocols, and a comparative analysis.

The Robinson-Gabriel Cyclodehydration and its Progeny: A Classic Route from Amino Acid Precursors

The Robinson-Gabriel synthesis is a cornerstone of oxazole chemistry, involving the cyclodehydration of an α-acylamino ketone.[1][2] This method is particularly well-suited for the synthesis of 2-(aminoalkyl)-oxazoles when starting from readily available N-acylated amino acids or their derivatives.

Mechanistic Rationale: The reaction proceeds through the activation of the ketone carbonyl by a dehydrating agent, followed by an intramolecular nucleophilic attack by the amide oxygen. Subsequent dehydration of the resulting oxazoline intermediate furnishes the aromatic oxazole ring. The choice of dehydrating agent is critical and can influence reaction efficiency and substrate scope. Common reagents include phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), and triflic anhydride (Tf₂O).[1]

Logical Workflow:

Figure 1: General workflow for the synthesis of 2-(aminoalkyl)-oxazoles via the Robinson-Gabriel cyclodehydration.

Experimental Protocol: Synthesis of a 2-(N-Boc-aminomethyl)-oxazole Derivative [3]

-

N-Acylation of the Amino Ketone: To a solution of the α-amino ketone hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude α-acylamino ketone by flash column chromatography.

-

Cyclodehydration: To a solution of the purified α-acylamino ketone (1.0 eq) in anhydrous DCM at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise. Stir the reaction at room temperature for 4 hours.

-